Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate
CAS No.:
Cat. No.: VC13790535
Molecular Formula: C11H8BrNO2S
Molecular Weight: 298.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8BrNO2S |
|---|---|
| Molecular Weight | 298.16 g/mol |
| IUPAC Name | methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate |
| Standard InChI | InChI=1S/C11H8BrNO2S/c1-15-11(14)8-4-2-7(3-5-8)10-13-6-9(12)16-10/h2-6H,1H3 |
| Standard InChI Key | WZCQRCMOCRWABH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C2=NC=C(S2)Br |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2=NC=C(S2)Br |
Introduction
Chemical Identification and Structural Analysis
Molecular and IUPAC Nomenclature
Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate is systematically named according to IUPAC guidelines as methyl 4-(5-bromothiazol-2-yl)benzoate . The structure comprises a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted with a bromine atom at the 5-position, which is covalently bonded to a para-substituted benzoate ester.
Spectroscopic and Computational Identifiers
The compound’s structural identity is further corroborated by its standardized identifiers:
-
Canonical SMILES: COC(=O)C1=CC=C(C=C1)C2=NC=C(S2)Br.
These identifiers facilitate unambiguous chemical database searches and computational modeling studies.
Physicochemical Properties
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.16 g/mol |
| Purity | 95% |
| Storage Conditions | 2–8°C (Refrigerated) |
| Country of Origin | China |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume